molecular formula C13H10Cl2O2 B14632487 (3,4-Dichlorophenyl)(2,5-dimethylfuran-3-yl)methanone CAS No. 57248-26-7

(3,4-Dichlorophenyl)(2,5-dimethylfuran-3-yl)methanone

Katalognummer: B14632487
CAS-Nummer: 57248-26-7
Molekulargewicht: 269.12 g/mol
InChI-Schlüssel: ZFZSYHRDSYEFMB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3,4-Dichlorophenyl)(2,5-dimethylfuran-3-yl)methanone is a chemical compound that features a dichlorophenyl group and a dimethylfuran group connected by a methanone bridge

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3,4-Dichlorophenyl)(2,5-dimethylfuran-3-yl)methanone typically involves the reaction of 3,4-dichlorobenzoyl chloride with 2,5-dimethylfuran in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification methods.

Analyse Chemischer Reaktionen

Types of Reactions

(3,4-Dichlorophenyl)(2,5-dimethylfuran-3-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Alcohols and reduced derivatives.

    Substitution: Various substituted phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

(3,4-Dichlorophenyl)(2,5-dimethylfuran-3-yl)methanone has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical products.

Wirkmechanismus

The mechanism of action of (3,4-Dichlorophenyl)(2,5-dimethylfuran-3-yl)methanone involves its interaction with specific molecular targets. The dichlorophenyl group can interact with enzymes and receptors, potentially inhibiting their activity. The furan ring may also play a role in binding to biological molecules, affecting their function. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2,5-Dimethylfuran: A related compound with similar structural features but lacking the dichlorophenyl group.

    3,4-Dichlorophenylacetic acid: Contains the dichlorophenyl group but lacks the furan ring.

    2,5-Dimethylfuran-3-carbonyl chloride: A precursor in the synthesis of (3,4-Dichlorophenyl)(2,5-dimethylfuran-3-yl)methanone.

Uniqueness

This compound is unique due to the combination of its dichlorophenyl and dimethylfuran groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Eigenschaften

CAS-Nummer

57248-26-7

Molekularformel

C13H10Cl2O2

Molekulargewicht

269.12 g/mol

IUPAC-Name

(3,4-dichlorophenyl)-(2,5-dimethylfuran-3-yl)methanone

InChI

InChI=1S/C13H10Cl2O2/c1-7-5-10(8(2)17-7)13(16)9-3-4-11(14)12(15)6-9/h3-6H,1-2H3

InChI-Schlüssel

ZFZSYHRDSYEFMB-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=C(O1)C)C(=O)C2=CC(=C(C=C2)Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.